

A Technical Guide to the Physical Properties and Characteristics of Pentabromoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,4,5,6-Pentabromoaniline**

Cat. No.: **B129659**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromoaniline (**2,3,4,5,6-pentabromoaniline**) is a highly halogenated aromatic amine of significant interest in materials science. With a molecular structure featuring a benzene ring saturated with five bromine atoms, its properties are dominated by its high molecular weight and bromine content. This guide provides a comprehensive technical overview of the core physical and chemical characteristics of pentabromoaniline, offering insights into its molecular structure, physicochemical properties, and established applications. It further details scientifically grounded protocols for its synthesis, characterization, and safe handling, designed to empower researchers in their experimental workflows. While its direct application in drug development is limited due to potential toxicities associated with polyhalogenated aromatic compounds, its role as a synthon and its unique properties merit examination.

Introduction: Understanding the Molecular Landscape

Pentabromoaniline, with the CAS Number 13665-98-0, is a derivative of aniline where all but one of the aromatic protons have been substituted by bromine atoms. This extensive bromination profoundly influences its chemical behavior, rendering the aromatic ring electron-deficient and sterically hindered. The lone amino group remains a site for potential chemical

modification, though its reactivity is tempered by the surrounding bulky and electron-withdrawing bromine atoms.

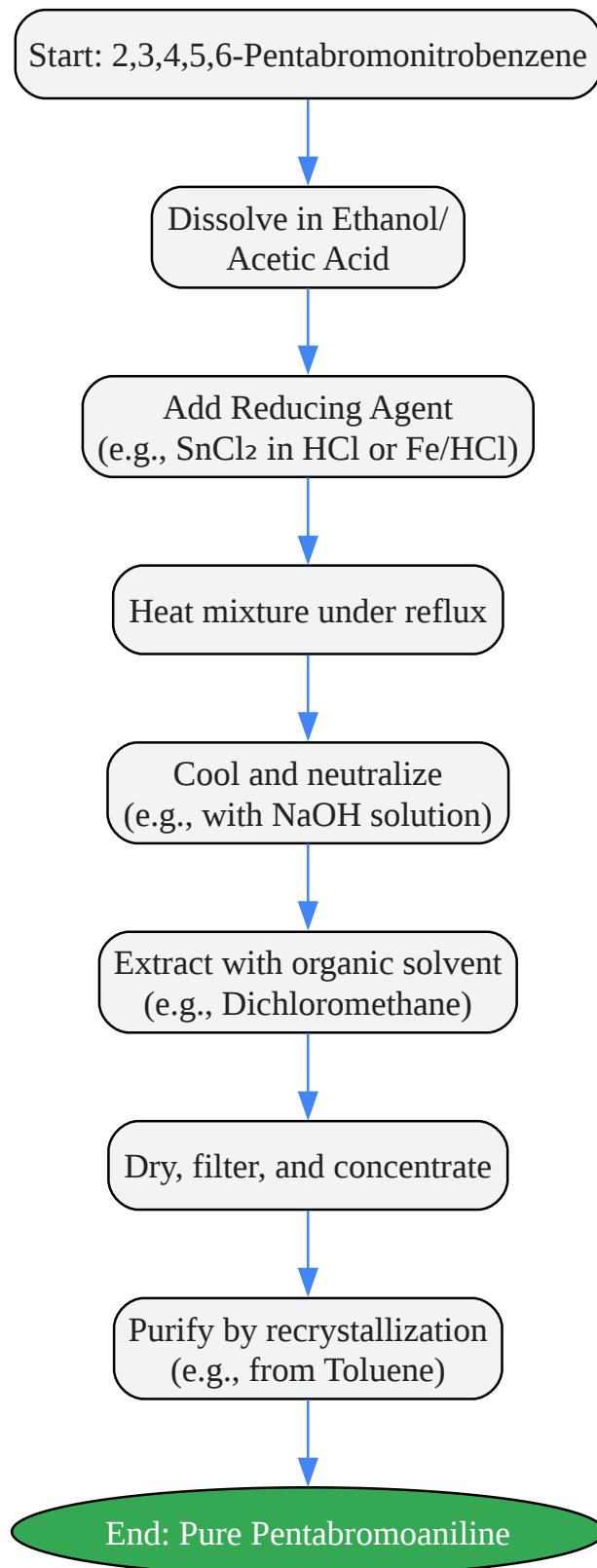
The primary utility of pentabromoaniline stems from its high bromine content, making it a valuable reagent in the synthesis of polybrominated compounds, which are widely used as fire retardants[1]. Understanding its fundamental properties is crucial for its effective and safe utilization in both laboratory and industrial settings.

Physicochemical Properties

The physical characteristics of pentabromoaniline are dictated by its heavily brominated structure. The high molecular weight and the presence of numerous bromine atoms lead to strong intermolecular van der Waals forces, resulting in a high melting point and distinct solubility profiles.

Table 1: Core Physicochemical Properties of Pentabromoaniline

Property	Value	Source(s)
CAS Number	13665-98-0	[2]
Molecular Formula	C ₆ H ₂ Br ₅ N	[2]
Molecular Weight	487.61 g/mol	[2]
Appearance	Solid (form not specified)	Assumed from high melting point
Melting Point	226 °C	[3]
Boiling Point	392.8 ± 37.0 °C (Predicted)	N/A
Density	2.824 ± 0.06 g/cm ³ (Predicted)	N/A
pKa	-2.37 ± 0.10 (Predicted)	N/A


Solubility Profile: While specific experimental solubility data for pentabromoaniline is not readily available in the literature, its solubility can be inferred from the behavior of other highly brominated aromatic compounds. It is expected to be insoluble in water due to its largely nonpolar and hydrophobic nature[4]. Its solubility in organic solvents is likely to be moderate

and dependent on the solvent's polarity and ability to overcome the strong crystal lattice energy of this high-melting-point solid. Based on the principle of "like dissolves like," it is predicted to have some solubility in non-polar aromatic solvents (e.g., toluene, xylene) and halogenated solvents (e.g., chloroform, dichloromethane), particularly at elevated temperatures. It is expected to be sparingly soluble in polar protic solvents like ethanol and methanol[4].

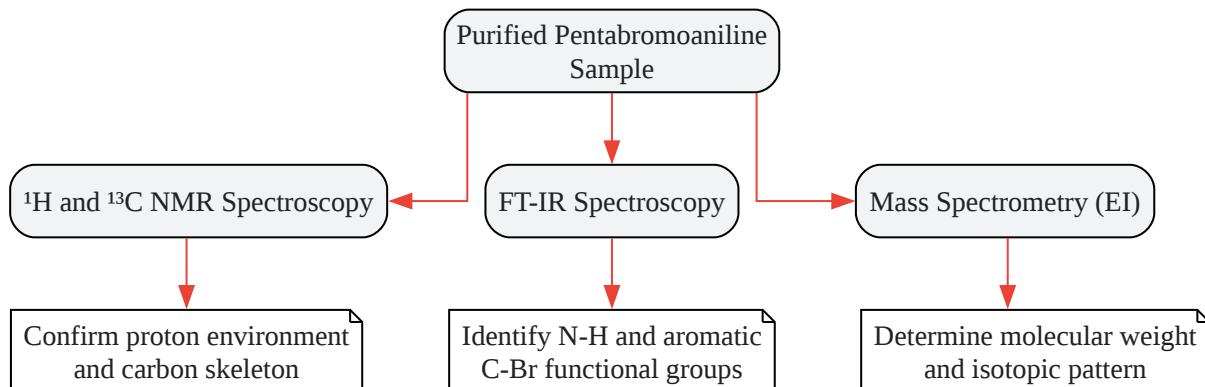
Synthesis and Purification: A Proposed Protocol

Direct bromination of aniline typically yields 2,4,6-tribromoaniline due to the strong activating and directing effects of the amino group[5]. To achieve pentabromination, a more robust strategy is required, often involving the bromination of a less activated precursor or the reduction of a pentabrominated nitrobenzene. The following is a proposed, generalized protocol for the synthesis of pentabromoaniline via the reduction of 2,3,4,5,6-pentabromonitrobenzene, a known related compound[1].

Diagram 1: Proposed Synthesis Workflow for Pentabromoaniline

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of pentabromoaniline.


Experimental Protocol: Synthesis via Reduction

- Step 1: Reaction Setup
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3,4,5,6-pentabromonitrobenzene (1.0 eq) in a suitable solvent mixture such as ethanol or glacial acetic acid.
- Step 2: Addition of Reducing Agent 2. Slowly add a solution of a strong reducing agent, such as stannous chloride (SnCl_2) in concentrated hydrochloric acid, or activated iron powder with a catalytic amount of HCl. The reaction is often exothermic and may require cooling.
- Step 3: Reflux 3. Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
- Step 4: Work-up 4. Cool the reaction mixture to room temperature and then place it in an ice bath. 5. Slowly neutralize the acidic mixture by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate the crude pentabromoaniline.
- Step 5: Isolation and Purification 6. Filter the crude solid product and wash it thoroughly with deionized water. 7. For further purification, the crude product can be recrystallized from a high-boiling-point organic solvent such as toluene or xylene. Dissolve the solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form crystals. 8. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

Due to the rarity of this compound, public domain spectral data is scarce. Sigma-Aldrich, a supplier, explicitly notes that they do not collect analytical data for this product[6]. Therefore, this section outlines the expected results from standard analytical techniques based on the known structure and the principles of spectroscopy.

Diagram 2: Analytical Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be very simple. Due to the high degree of symmetry and substitution, only the two protons of the amino group (-NH₂) will produce a signal. This will likely appear as a broad singlet in the region of 3.5-5.0 ppm, with the exact chemical shift depending on the solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Due to symmetry, three distinct signals are expected for the six aromatic carbons.
 - One signal for the carbon atom bonded to the amino group (C-N).
 - Two signals for the four bromine-substituted carbons in the ortho and meta positions relative to the amino group.
 - One signal for the bromine-substituted carbon in the para position. The chemical shifts will be in the aromatic region (approx. 100-150 ppm), but predicting their exact location without reference data is difficult. All signals would appear as singlets in a proton-decoupled spectrum[7].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the N-H and C-Br bonds.

- N-H Stretching: Two distinct, medium-intensity peaks are expected in the range of 3300-3500 cm^{-1} , corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
- Aromatic C-Br Stretching: Strong absorptions in the fingerprint region, typically below 1000 cm^{-1} , will indicate the presence of carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition.

- Molecular Ion Peak: Due to the presence of five bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster of peaks[8][9]. The most intense peaks in this cluster will correspond to the various combinations of these isotopes, centered around m/z 487.
- Fragmentation: Electron impact (EI) ionization is expected to cause fragmentation, primarily through the sequential loss of bromine atoms ([M-Br]⁺) or the elimination of HBr[10]. The complex isotopic pattern will persist in the fragment ions, aiding in their identification.

Applications and Relevance Precursor for Flame Retardants

The predominant application of pentabromoaniline is as a chemical intermediate or reagent in the synthesis of more complex polybrominated compounds that serve as flame retardants[1]. Brominated flame retardants operate in the gas phase by releasing hydrogen bromide (HBr) radicals upon combustion. These radicals interfere with the chain reactions of the fire, effectively quenching the flame[11]. Pentabromoaniline provides a scaffold with a high bromine content that can be incorporated into larger polymeric or oligomeric structures to impart fire resistance to materials like plastics and textiles.

Relevance in Drug Development

While substituted anilines are a common motif in many pharmaceuticals, highly halogenated anilines like pentabromoaniline are not typically used directly as therapeutic agents. There are several reasons for this:

- **Toxicity Concerns:** Anilines as a class are often flagged as "structural alerts" in drug discovery due to their potential to be metabolized into reactive and potentially toxic species[12]. This risk is a significant barrier to their development.
- **Poor Physicochemical Properties:** The high molecular weight and low solubility of pentabromoaniline would likely result in poor pharmacokinetic properties, such as low absorption and bioavailability.

However, polyhalogenated aromatic compounds are studied as tools to understand enzyme-ligand interactions, for example, in probing the active sites of metabolic enzymes like cytochrome P450s[13]. In this context, pentabromoaniline could serve as a research chemical or a building block for creating specific molecular probes.

Safety, Handling, and Disposal

Pentabromoaniline is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Profile:

- **Acute Toxicity:** Harmful if swallowed and toxic if inhaled or in contact with skin.
- **Organ Toxicity:** May cause damage to organs through prolonged or repeated exposure.
- **Environmental Hazard:** Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

- Avoid generating dust during handling.
- Wash hands thoroughly after handling the substance.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

- Dispose of waste material in accordance with local, regional, and national environmental regulations. Due to its ecotoxicity, it should not be released into drains or the environment[14]. Waste should be handled as hazardous chemical waste.

Conclusion

Pentabromoaniline is a specialized chemical defined by its high degree of bromination. Its physical properties, including a high melting point and poor aqueous solubility, are a direct consequence of its molecular structure. While its primary industrial relevance lies in the synthesis of flame-retardant materials, its utility as a research chemical for creating highly brominated structures should not be overlooked. The protocols and data presented in this guide offer a foundational understanding for scientists and researchers, enabling them to handle, characterize, and utilize this compound safely and effectively in their work. However, the significant gaps in publicly available experimental data underscore the need for further characterization of this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5,6-PENTABROMOANILINE CAS#: 13665-98-0 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]
- 3. 2,3,4,5,6-PENTABROMOANILINE | 13665-98-0 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
- 6. 2,3,4,5,6-PENTABROMOANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of waste containing polybrominated diphenyl ethers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties and Characteristics of Pentabromoaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129659#physical-properties-and-characteristics-of-pentabromoaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com